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Introduction

Zapnometinib (also known as ATR-002) is a clinical-stage, oral, small-molecule inhibitor that
demonstrates high specificity for MEK1 and MEK2, key protein kinases in the
Ras/Raf/MEK/ERK signaling cascade.[1] Originally investigated for severe influenza, its host-
targeting mechanism of action has shown significant potential for the treatment of COVID-19.
[1] Zapnometinib offers a dual-pronged therapeutic approach against SARS-CoV-2: direct
antiviral activity by inhibiting viral replication and a potent immunomodulatory effect by
mitigating the hyperinflammatory "cytokine storm" associated with severe disease.[1][2] This
host-centric approach is agnostic to viral variants and presents a high barrier to the
development of drug resistance.[1][3]

These application notes provide a summary of key findings and detailed protocols for
researchers, scientists, and drug development professionals investigating the use of
Zapnometinib in the context of SARS-CoV-2.

Mechanism of Action: The Raf/MEK/ERK Signaling
Pathway

Many RNA viruses, including SARS-CoV-2, exploit the host cell's Raf/MEK/ERK signaling
pathway to facilitate their replication.[4][5] By inhibiting MEK1/2, Zapnometinib effectively
blocks this pathway, which is crucial for the formation of functional virus particles, thereby
reducing the overall viral load.[1][6] Concurrently, this inhibition downregulates the production
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of pro-inflammatory cytokines and chemokines, controlling the hyperinflammatory response
that leads to severe lung pathology in COVID-19 patients.[1][2][7]
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Caption: Zapnometinib inhibits MEK1/2, blocking the Raf/MEK/ERK pathway essential for viral
replication and inflammatory responses.

Data Presentation

Quantitative data from preclinical and clinical studies are summarized below to highlight the

efficacy of Zapnometinib.

Table 1: In Vitro Antiviral Activity of Zapnometinib
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Cell Culture
System

Virus Strain

SARS-CoV-2
(Wildtype, Alpha,
Beta variants)

Cell culture-based
assays

Key Finding Reference

>90% inhibition of

i o [6]
viral replication

Cell culture-based
SARS-CoV-1
assays

>90% inhibition of

viral replication

[6]

Cell culture-based
MERS-CoV
assays

>90% inhibition of
[6]

viral replication

| Various Coronaviruses | In vitro models | Significant reduction in virus production |[1][2] |

Table 2: In Vivo Efficacy in Animal Models

Animal Model Study Focus

Syrian Hamster Antiviral Efficacy

Key Findings Reference
Reduced SARS-
CoV-2 viral load in
the respiratory
[2][6]

tract; Alleviated
lung pathology and
inflammation.

| Acute Lung Injury (ALI) Mouse Model | Immunomodulation | Decreased pro-inflammatory

cytokines and chemokines; Alleviated hyperinflammation. |[2][7] |

Table 3: RESPIRE Phase 2 Clinical Trial Results
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Endpoint/Anal

Patient

. . Result p-value Reference
ysis Population
Primary
Endpoint
Improved Clinical  Hospitalized Odds Ratio: 1.54
Severity Status moderate/severe  (95% CI1 0.72— 0.26 [1]8]
(CSS) at Day 15 COVID-19 3.33)
Subgroup
Analyses
Improved CSS Patients with Odds Ratio: 2.57
(Severe Disease  severe COVID- (95% CI 0.76— 0.13 [8]

at Baseline)

19

8.88)

| Improved CSS (Non-Omicron Variants) | Patients infected with non-Omicron variants | Odds
Ratio: 2.36 (95% CI 0.85-6.71) | 0.10 |[8] |

Application Notes: Dual Therapeutic Effect

Zapnometinib's value lies in its dual mechanism, which addresses both the viral cause and the

pathological host response in COVID-19.

» Antiviral Effect: By targeting a host kinase (MEK1/2), Zapnometinib inhibits a pathway

essential for the replication of multiple RNA viruses. This makes it a broad-spectrum

candidate and reduces the likelihood of viral resistance, a common issue with direct-acting

antivirals (DAASs).[1][3] Studies have shown that Zapnometinib's efficacy is not diminished

against SARS-CoV-2 strains that have developed reduced susceptibility to certain DAAS.[3]

Furthermore, it demonstrates synergistic effects when combined with DAAs like Remdesivir,

Molnupiravir, and Nirmatrelvir, potentially allowing for lower effective doses and reduced side

effects.[4]

e Immunomodulatory Effect: A primary driver of mortality in severe COVID-19 is the "cytokine

storm," a hyperinflammatory immune response.[1] Zapnometinib has been shown to abate

the pro-inflammatory cytokine and chemokine response to viral infection in both in vitro and
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in vivo models, which may prevent the progression to acute respiratory distress syndrome

(ARDS).[1][2]
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Caption: Zapnometinib's dual antiviral and immunomodulatory effects lead to improved clinical
outcomes in SARS-CoV-2 infection.

Experimental Protocols

The following are representative protocols based on methodologies described in the cited
literature for evaluating Zapnometinib.

Protocol 1: In Vitro Antiviral Efficacy Assay (Calu-3
Cells)
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This protocol details the assessment of Zapnometinib's ability to inhibit SARS-CoV-2
replication in a human lung adenocarcinoma cell line.

1. Seed Calu-3 Cells
in 96-well plates

2. Incubate for 24h
(37°C, 5% CO2)

3. Treat with Zapnometinib
(serial dilutions)

\4

4. Incubate for 1h

5. Infect with SARS-CoV-2
(e.g., MOI 0.1)

6. Incubate for 48h

9. Assess Cell Viability
(e.g., MTS/XTT Assay)

7. Harvest Supernatant

8. Quantify Viral Load
(RT-gPCR or Plaque Assay)

Click to download full resolution via product page

Caption: Workflow for determining the in vitro antiviral efficacy and cytotoxicity of
Zapnometinib.

Methodology:

e Cell Culture:

o Seed Calu-3 cells in 96-well plates at a density that ensures a confluent monolayer after
24 hours.

o Incubate at 37°C with 5% COa.
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Drug Treatment:

o Prepare serial dilutions of Zapnometinib in an appropriate cell culture medium.

o Remove the old medium from the cells and add the drug-containing medium. Include a
vehicle-only control (e.g., DMSO).

o Incubate for 1-2 hours prior to infection.

Viral Infection:

o In a BSL-3 facility, infect the cells with a SARS-CoV-2 isolate at a predetermined
multiplicity of infection (MOI), for example, 0.1.

o Incubate for 1 hour at 37°C to allow for viral entry.

o Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing
the corresponding concentration of Zapnometinib.

o Incubate for 24-48 hours.

Quantification of Viral Load:

o Harvest the cell culture supernatant.

o Extract viral RNA using a suitable kit.

o Perform reverse transcription-quantitative PCR (RT-gPCR) targeting a specific SARS-
CoV-2 gene (e.g., E gene, N gene) to determine viral titers.

Cytotoxicity Assay:

o In parallel, run a duplicate plate treated with Zapnometinib but without viral infection.

o Assess cell viability using a standard method such as MTS or XTT assay to determine the
50% cytotoxic concentration (CC50).

Data Analysis:
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o Calculate the 50% effective concentration (EC50) by plotting the percentage of viral
inhibition against the drug concentration.

o Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher Sl
indicates a more favorable safety profile.

Protocol 2: Syrian Hamster Model for In Vivo Efficacy

This protocol provides a framework for evaluating the therapeutic efficacy of Zapnometinib in
a well-established animal model for COVID-19.[2][6]

Methodology:

e Animal Acclimatization and Housing:
o House 6- to 8-week-old male Syrian golden hamsters in a BSL-3 animal facility.
o Allow for a 7-day acclimatization period.

e Drug Formulation and Administration:
o Formulate Zapnometinib for oral gavage.

o Randomly assign hamsters to treatment groups (e.g., vehicle control, Zapnometinib low
dose, Zapnometinib high dose).

o Administer the first dose of Zapnometinib or vehicle control orally a few hours before
infection. Continue dosing once daily for 4-5 consecutive days.

 Viral Challenge:

o Anesthetize the hamsters and intranasally inoculate them with a high-titer stock of a
SARS-CoV-2 variant.

e Monitoring and Sample Collection:
o Monitor body weight and clinical signs of disease daily.

o At Day 4 or 5 post-infection, euthanize the animals.
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o Collect lung tissue for viral load quantification and histopathological analysis.

o Collect blood for serum biomarker analysis if required.

e Endpoint Analysis:

o Viral Load: Homogenize a portion of the lung tissue and quantify viral titers using RT-
gPCR or a plaque assay on VeroE®6 cells.

o Lung Pathology: Fix the remaining lung lobes in 10% neutral buffered formalin, embed in
paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the lung sections for
inflammation, edema, and other pathological changes.

o Safety: Analyze serum for biomarkers of liver or kidney toxicity.

Protocol 3: Summary of the RESPIRE Phase 2 Clinical
Trial Design

This protocol summarizes the methodology of the RESPIRE trial, a randomized, double-blind,
placebo-controlled study to assess Zapnometinib in hospitalized COVID-19 patients.[1][8][9]
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1. Patient Recruitment
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90-day follow-up
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Caption: Simplified workflow of the RESPIRE Phase 2 clinical trial for Zapnometinib in COVID-
19 patients.

Key Methodological Points:

« Patient Population: Hospitalized adult patients with moderate or severe COVID-19. Patients
requiring ICU admission or ventilator support at screening were excluded.[1][8]

¢ Study Design: Arandomized, double-blind, placebo-controlled, multi-center, proof-of-
concept, phase 2 trial.[1]

« Randomization: Patients were assigned in a 1:1 ratio to receive either Zapnometinib or a
matching placebo, in addition to the standard of care. Randomization was stratified by
baseline Clinical Severity Status (CSS) on a 7-point ordinal scale.[1]
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e Dosing:
o Day 1: 900 mg oral Zapnometinib (or placebo).[9]
o Days 2-6: 600 mg oral Zapnometinib (or placebo) once daily.[9]

e Primary Endpoint: The primary outcome was the patient's CSS at Day 15, measured on a 7-
point ordinal scale as recommended by the WHO.[1][5]

e Secondary Endpoints: These included time to hospital discharge, changes in clinical signs
and symptoms, and other relevant clinical parameters.[5][9]

o Safety Analysis: Safety was monitored throughout the study, with all patients followed up for
90 days. Adverse events were recorded and compared between the treatment and placebo
arms.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Efficacy and safety of zapnometinib in hospitalised adult patients with COVID-19
(RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept,
phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Antiviral and immunomodulatory effect of zapnometinib in animal models and hospitalized
COVID-19 patients - PMC [pmc.ncbi.nim.nih.gov]

» 3. The host-targeted antiviral drug Zapnometinib exhibits a high barrier to the development of
SARS-CoV-2 resistance - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. The MEK1/2 Inhibitor ATR-002 (Zapnometinib) Synergistically Potentiates the Antiviral
Effect of Direct-Acting Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]

o 5. Atriva Therapeutics announces Topline Results from the Proof of Concept (POC) / Phase
2a RESPIRE study (zapnometinib) in patients hospitalized with COVID-19 | Atriva [atriva-
therapeutics.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b020477?utm_src=pdf-body
https://firstwordpharma.com/story/5786994
https://www.benchchem.com/product/b020477?utm_src=pdf-body
https://firstwordpharma.com/story/5786994
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725048/
https://www.atriva-therapeutics.com/2022/09/20/atriva-therapeutics-announces-topline-results-from-the-proof-of-concept-poc-phase-2a-respire-study-zapnometinib-in-patients-hospitalized-with-covid-19/
https://www.atriva-therapeutics.com/2022/09/20/atriva-therapeutics-announces-topline-results-from-the-proof-of-concept-poc-phase-2a-respire-study-zapnometinib-in-patients-hospitalized-with-covid-19/
https://firstwordpharma.com/story/5786994
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725048/
https://www.atriva-therapeutics.com/2022/09/20/atriva-therapeutics-announces-topline-results-from-the-proof-of-concept-poc-phase-2a-respire-study-zapnometinib-in-patients-hospitalized-with-covid-19/
https://www.benchchem.com/product/b020477?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12498288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12498288/
https://pubmed.ncbi.nlm.nih.gov/38438015/
https://pubmed.ncbi.nlm.nih.gov/38438015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9506552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9506552/
https://www.atriva-therapeutics.com/2022/09/20/atriva-therapeutics-announces-topline-results-from-the-proof-of-concept-poc-phase-2a-respire-study-zapnometinib-in-patients-hospitalized-with-covid-19/
https://www.atriva-therapeutics.com/2022/09/20/atriva-therapeutics-announces-topline-results-from-the-proof-of-concept-poc-phase-2a-respire-study-zapnometinib-in-patients-hospitalized-with-covid-19/
https://www.atriva-therapeutics.com/2022/09/20/atriva-therapeutics-announces-topline-results-from-the-proof-of-concept-poc-phase-2a-respire-study-zapnometinib-in-patients-hospitalized-with-covid-19/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

6. Atriva Therapeutics’ lead candidate Zapnometinib shows substantial efficacy against
SARS-CoV-2 | Atriva [atriva-therapeutics.com]

7. researchgate.net [researchgate.net]

8. Efficacy and safety of zapnometinib in hospitalised adult patients with COVID-19
(RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept,
phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

9. firstwordpharma.com [firstwordpharma.com]

To cite this document: BenchChem. [Application Notes and Protocols for SARS-CoV-2
Research Using Zapnometinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020477#sars-cov-2-research-using-zapnometinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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